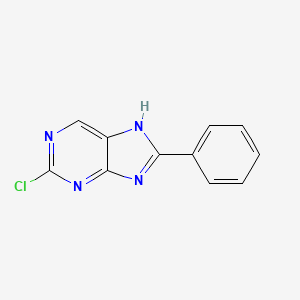

9H-purine,2-chloro-8-phenyl-

Description

Significance of the Purine (B94841) Heterocyclic Scaffold in Chemical Biology and Medicinal Chemistry

The purine scaffold's importance is rooted in its ubiquitous presence and critical roles in virtually all living organisms. rsc.orgacademie-sciences.frresearchgate.net Purines are integral to the storage and transmission of genetic information (DNA and RNA), cellular energy transfer (ATP), and intracellular signaling. rsc.org This biological prevalence means that numerous enzymes and receptors have evolved to bind purine-based molecules. Medicinal chemists leverage this by designing synthetic purine derivatives that can mimic natural ligands, thereby modulating the activity of these biological targets to achieve a therapeutic effect. ontosight.aiacademie-sciences.fr The structural and electronic properties of the purine ring system make it an ideal starting point for developing drugs to treat a wide range of diseases. nih.gov

Overview of Purine Derivative Diversity and Bioactivity

The true power of the purine scaffold lies in its synthetic tractability. The purine core can be chemically modified at several positions, including the carbon atoms at C2, C6, and C8, and the nitrogen atoms at N1, N3, N7, and N9. rsc.org These modifications, such as halogenation, amination, alkylation, and coupling reactions, give rise to a vast library of derivatives, each with unique three-dimensional shapes and electronic properties. rsc.orgrsc.org

This structural diversity translates directly into a broad spectrum of biological activities. nih.govresearchgate.net Purine derivatives have been successfully developed into drugs with a multitude of therapeutic applications, including:

Anticancer agents: By inhibiting kinases or interfering with DNA synthesis. nih.govacademie-sciences.fr

Antiviral compounds: Targeting viral replication processes. nih.govontosight.ai

Anti-inflammatory agents: Modulating components of the immune system. nih.gov

Antimicrobial and antifungal therapeutics. nih.govresearchgate.netredalyc.org

The ability to fine-tune the structure-activity relationship by altering substituents allows researchers to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Positioning of 9H-Purine, 2-chloro-8-phenyl- as a Focused Research Subject

Within this broad context, 9H-purine, 2-chloro-8-phenyl- emerges as a specific and strategic research compound. Its defining features are the chloro-group at the C2 position and the phenyl-group at the C8 position. The chlorine atom is an important functional group; it is electronegative and can act as a leaving group for nucleophilic substitution reactions, allowing for the straightforward synthesis of further derivatives at this position. vulcanchem.commdpi.com The phenyl group at C8 adds steric bulk and potential for aromatic stacking interactions, which can significantly influence how the molecule binds to a target protein.

Research on related compounds highlights the significance of this substitution pattern. For instance, studies on various 2-chloro-8-(substituted phenyl)-9H-purine derivatives have demonstrated their potential as inhibitors of enzymes like human dihydrofolate reductase (h-DHFR) and epidermal growth factor receptor (EGFR), which are key targets in cancer therapy. researchgate.net The specific combination of a C2-chloro and a C8-phenyl group makes 9H-purine, 2-chloro-8-phenyl- a valuable intermediate and a research tool for probing the binding pockets of enzymes and receptors. Its synthesis is often a key step in creating more complex molecules for biological evaluation. rsc.orgresearchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 9H-Purine, 2-chloro-8-phenyl- | Not explicitly found | C11H7ClN4 | 230.65 | C2-Chloro, C8-Phenyl |

| 2-Chloro-9H-purine | 1681-15-8 | C5H3ClN4 | 154.56 | Precursor with C2-Chloro group |

| 2,6-Dichloropurine | 5451-40-1 | C5H2Cl2N4 | 189.00 | Common starting material for synthesis mdpi.com |

Academic Research Trends and Future Perspectives for Chlorophenylpurine Derivatives

Academic and industrial research into purine derivatives continues to be a vibrant field. nih.govresearchgate.net A significant trend is the development of highly selective inhibitors for specific biological targets, particularly protein kinases, to create more effective and less toxic cancer therapies. academie-sciences.fr

For chlorophenylpurine derivatives specifically, future research is likely to focus on several key areas:

Synthesis of Libraries: Using 9H-purine, 2-chloro-8-phenyl- as a core scaffold, researchers can generate large libraries of related compounds by varying the substituents on the phenyl ring or by replacing the chlorine atom with different functional groups. researchgate.net

Target Identification: Screening these libraries against panels of enzymes and receptors to identify novel biological targets and potential therapeutic leads.

Structure-Based Drug Design: Using techniques like X-ray crystallography to understand how these molecules bind to their targets, which can guide the rational design of more potent and selective compounds.

Chemical Probes: Developing these molecules not as drugs, but as chemical tools to study the function of specific proteins within complex biological pathways. academie-sciences.fr

The ongoing exploration of purine chemistry, driven by the need for new therapeutics, ensures that derivatives like 9H-purine, 2-chloro-8-phenyl- will remain important subjects of scientific inquiry. nih.govrsc.org The strategic placement of its chloro and phenyl groups provides a versatile platform for future discoveries in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7ClN4 |

|---|---|

Molecular Weight |

230.65 g/mol |

IUPAC Name |

2-chloro-8-phenyl-7H-purine |

InChI |

InChI=1S/C11H7ClN4/c12-11-13-6-8-10(16-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16) |

InChI Key |

XZRDPJFHHRMTRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC(=NC=C3N2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 9h Purine,2 Chloro 8 Phenyl and Its Analogues

Positional Scanning of Substituents on the Purine (B94841) Core and Phenyl Moiety

Systematic modifications at key positions of the 2-chloro-8-phenyl-9H-purine scaffold have been crucial in elucidating the SAR for various biological targets. These studies have focused on the 2-chloro substituent, the 8-phenyl group, and the N9-position of the purine ring.

The chlorine atom at the C2 position of the purine ring plays a significant role in modulating the biological activity of these compounds. The presence of a 2-chloro substituent can enhance the electrophilicity of the purine ring, potentially facilitating interactions with biological targets. For instance, in the context of anticancer activity, 2-chloro-substituted purine derivatives have shown potent antiproliferative effects. The 2-chloro group is a key feature in several biologically active purine nucleoside analogues like cladribine (B1669150) and clofarabine, which are used as anticancer drugs. beilstein-journals.org

The reactivity of the 2-position is generally less than that of the 6-position towards nucleophilic substitution. beilstein-journals.org This differential reactivity allows for selective modifications at the 6-position while retaining the 2-chloro substituent, which can be crucial for maintaining or enhancing biological activity. beilstein-journals.org Studies on 2-chloroadenosine (B27285) have shown that the chloro group can influence the electronic properties of the purine ring, which in turn affects binding to transporters and receptors. researchgate.net

The 8-phenyl group is a critical determinant of the biological activity of this class of purines. The introduction of an 8-phenyl substituent can markedly alter the interaction of the purine with enzymes and receptors. For example, an 8-phenyl group in 6-thioxopurine significantly increases the rate of enzymatic oxidation by xanthine (B1682287) oxidase, likely by influencing the electronic properties of the imidazole (B134444) ring. nih.gov Conversely, an 8-phenyl substituent on hypoxanthine (B114508) reduces its rate of oxidation. nih.gov This highlights the context-dependent influence of the 8-phenyl group.

Furthermore, substitutions on the 8-phenyl ring itself have been extensively explored to optimize activity. For instance, di-chloro substitutions on the phenyl ring of 8-phenyl-purine analogs have been identified as potent and selective inhibitors of the endoplasmic reticulum Hsp90 paralog Grp94. nih.gov Specifically, 2',4'- and 3',5'-dichloro-substituted analogs demonstrated significant inhibitory activity. nih.gov Methoxy (B1213986) substitutions on the phenyl ring have also been shown to be important. In a series of tri-substituted purines, analogs with a 4-methoxyphenyl (B3050149) group at the C8 position exhibited significant cytotoxicity against liver cancer cell lines. rsc.org The position of the methoxy group on the phenyl ring can also influence anti-parasitic activity. mdpi.com

The presence of a bulky aromatic ring at the 8-position has been associated with antimalarial activity. mdpi.com Research on 6,8,9-trisubstituted purine analogues has underscored the potential of a phenyl group at the C-8 position as a scaffold for developing compounds with improved anticancer properties. nih.gov

In the development of inhibitors for various enzymes and receptors, the N9-substituent is often modified to improve potency and selectivity. For example, in a series of purine-based bromodomain inhibitors, methylation at the N9 position was not tolerated for binding to BRD4(1) or BRD9. acs.org In contrast, the introduction of an isopentyl group at the N9 position of 2-chloro-6-phenylaminopurine derivatives has been explored for potential anticancer activity. nih.gov The size and nature of the N9-substituent can dictate the orientation of the molecule within the binding site and its ability to access specific pockets.

Table 1: Effect of Substitutions on Biological Activity

| Position | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C2 | Chloro | Enhances electrophilicity, often crucial for anticancer activity. | beilstein-journals.org |

| C8-Phenyl | Unsubstituted | Can increase or decrease enzymatic oxidation depending on the purine core. | nih.gov |

| C8-Phenyl | Di-chloro | Potent and selective inhibition of Grp94. | nih.gov |

| C8-Phenyl | Methoxy | Can enhance anticancer and anti-parasitic activities. | rsc.orgmdpi.com |

| N9 | Tetrahydropyranyl | Enhances acropetal transport in plants. | plos.org |

| N9 | Methyl | Not tolerated for binding to certain bromodomains. | acs.org |

| N9 | Isopentyl | Explored for enhancing anticancer properties. | nih.gov |

Rational Design and Iterative Optimization Based on SAR Data

The SAR data gathered from positional scanning serves as the foundation for the rational design and iterative optimization of more effective 2-chloro-8-phenyl-9H-purine analogs. By understanding which structural features are critical for activity and selectivity, medicinal chemists can design new compounds with improved properties.

For example, the discovery that di-chloro substitution on the 8-phenyl ring of purine analogs led to potent Grp94 inhibitors prompted further optimization to improve aqueous solubility for better in vivo performance. nih.gov This iterative process involves synthesizing new analogs with modifications aimed at addressing specific liabilities while retaining or enhancing the desired biological activity.

Similarly, in the development of kinase inhibitors, SAR data has guided the design of 2,6,9-trisubstituted purine derivatives. nih.gov The understanding of the importance of the N9-substituent for cellular activity and the role of the 2-chloro and 6-amino substituents for kinase binding allows for a focused approach to designing new, potentially more effective, anticancer agents. nih.gov The synthesis of a series of 2-chloro-8-(substituted phenyl)-9H-purine derivatives was undertaken to explore their potential as dual h-DHFR/EGFRTK inhibitors with immunomodulatory properties, demonstrating a clear example of rational design based on the known pharmacophoric features of the purine scaffold. researchgate.net

Conformational Landscape and its Impact on Ligand-Target Recognition

The dihedral angle between the purine and phenyl rings can significantly affect how the molecule fits into a binding pocket. libretexts.orgchemistrysteps.com Steric interactions between substituents on the purine ring and the phenyl ring can favor certain conformations over others. libretexts.org For example, bulky substituents on the phenyl ring or at the N9-position can restrict the rotational freedom and lock the molecule into a specific conformation that may be either favorable or unfavorable for binding.

Molecular modeling and conformational analysis are therefore essential tools in understanding ligand-target recognition. plos.org By predicting the preferred conformations of a series of analogs and correlating these with their biological activities, researchers can gain insights into the bioactive conformation – the specific shape the molecule adopts when it binds to its target. This knowledge is invaluable for the rational design of new ligands with improved binding affinity and selectivity. For instance, the orientation of the 8-aryl group in purine-scaffold inhibitors of Grp94 was found to be crucial for inserting into a specific hydrophobic pocket, a key factor in their selectivity. nih.gov

Comparative SAR Analysis with Related Purine Derivatives (e.g., 6-phenyl substituted 9H-purines, 2,6-diamine-9H-purines)

To better understand the unique contribution of the 2-chloro-8-phenyl substitution pattern, it is informative to compare its SAR with that of other purine derivatives.

2,6-Diamine-9H-Purines: These compounds, often referred to as 2,6-diaminopurines, have been investigated for a range of biological activities, including antifungal properties. redalyc.org The SAR of this scaffold is heavily influenced by the nature of the substituents at the N6-position. For example, the introduction of a cyclopropyl (B3062369) or phenyl group at N6 can lead to compounds with notable biological effects. redalyc.org Comparing this to the 2-chloro-8-phenyl scaffold, the primary site of diversification and interaction with the target is different. In 2,6-diaminopurines, the focus is often on the exocyclic amino group at C6, whereas in the 2-chloro-8-phenyl series, the bulky aromatic substituent at C8 and the chloro group at C2 are the key modulators of activity.

Table 2: Comparative SAR of Purine Derivatives

| Scaffold | Key Substituent Position(s) | Common Biological Targets | Key SAR Findings | Reference |

|---|---|---|---|---|

| 2-Chloro-8-phenyl-9H-purine | C2, C8, N9 | Grp94, Kinases, Anticancer | Di-chloro on 8-phenyl enhances activity; N9 substitution modulates solubility and binding. | nih.govnih.gov |

| 6-Phenyl-9H-purine | C6, N9 | CDKs | Phenyl and substituted phenyl at C6 are critical for activity. | nih.gov |

| 2,6-Diamine-9H-purine | N6, N9 | Antifungal | Substituents on the N6-amino group are key determinants of activity. | redalyc.org |

Molecular and Cellular Biological Activity Mechanisms of 9h Purine,2 Chloro 8 Phenyl Derivatives

Enzyme Inhibition Studies

The purine (B94841) core of 9H-purine, 2-chloro-8-phenyl- and its analogs makes them well-suited to interact with the ATP-binding sites of many enzymes, leading to inhibitory activity. Research has focused on their potential to disrupt cellular signaling and replication processes through the targeted inhibition of key enzymes.

Kinase Target Interactions (e.g., Epidermal Growth Factor Receptor (EGFR) Kinase, c-Jun N-Terminal Kinases)

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Purine derivatives have been extensively studied as kinase inhibitors due to their structural similarity to the adenosine moiety of ATP.

Epidermal Growth Factor Receptor (EGFR) Kinase: Derivatives of the 9H-purine scaffold have been identified as potent inhibitors of EGFR, a tyrosine kinase that plays a crucial role in cell proliferation and survival. A study focusing on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives revealed compounds with significant inhibitory activity against both wild-type and mutated forms of EGFR. For instance, compound C9 from this series demonstrated an IC₅₀ of 1.9 nM against the EGFRL858R mutant and significantly inhibited EGFR autophosphorylation. nih.gov Another compound, C12, showed moderate activity against the resistant EGFRL858R/T790M/C797S triple mutant, suggesting that this purine scaffold could be a basis for developing next-generation EGFR inhibitors. nih.gov

The structure-activity relationship (SAR) studies indicate that substitutions at the N9 position of the purine ring are critical for activity. For example, incorporating a cyclopentyl group at the N9 position has been shown to enhance antiproliferative activity and inhibitory potential against EGFR by establishing hydrophobic contact within the kinase domain. nih.gov

| Compound | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound C9 (2,9-disubstituted 8-phenylsulfinyl-9H-purine derivative) | EGFRL858R | 1.9 nM | nih.gov |

| Compound C9 | HCC827 cell line | 29.4 nM | nih.gov |

| Compound C12 (2,9-disubstituted 8-phenylsulfinyl-9H-purine derivative) | EGFRL858R/T790M/C797S | 114 nM | nih.gov |

c-Jun N-Terminal Kinases (JNKs): JNKs are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) group, which are activated by stress stimuli. nih.govrndsystems.com While specific studies on 2-chloro-8-phenyl-9H-purine derivatives targeting JNKs are not widely documented, the general class of purine analogs and other heterocyclic compounds have been explored as JNK inhibitors. For example, the anthrapyrazole SP600125 is a potent and selective ATP-competitive inhibitor widely used to study JNK signaling pathways. scispace.com The development of JNK inhibitors often focuses on creating compounds that can fit into the ATP-binding pocket, a role for which the purine scaffold is fundamentally suited.

Topoisomerase II Inhibition Pathways

DNA topoisomerase II is a crucial enzyme that manages DNA topology during replication, transcription, and recombination. It functions by creating transient double-strand breaks to allow DNA strands to pass through each other. This process is dependent on ATP hydrolysis.

Substituted purine analogues have been identified as a novel class of catalytic topoisomerase II inhibitors. nih.govaacrjournals.org Unlike topoisomerase "poisons" (e.g., etoposide), which stabilize the enzyme-DNA cleavage complex and lead to DNA damage, these purine derivatives act as catalytic inhibitors. They function by competing with ATP for its binding site in the N-terminal domain of the enzyme. nih.govresearchgate.net This inhibition of the enzyme's ATPase activity blocks the catalytic cycle before DNA cleavage occurs. aacrjournals.orgnih.gov

Research has shown that certain purine diamine analogues can potently inhibit the ATPase and decatenation activities of topoisomerase II in the submicromolar range. nih.gov This mechanism avoids the DNA damage associated with poisons and can even antagonize the cytotoxic effects of such agents. nih.govsemanticscholar.org

Modulation of Enzymes in Nucleotide Metabolism (e.g., Dihydrofolate Reductase (DHFR), Thymine Synthase (TS), Aminoimidazole Carbonamide Ribonucleotide Transformylase (AICARFT))

Enzymes involved in nucleotide metabolism are critical for DNA synthesis and cell proliferation, making them established targets for chemotherapy. Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key enzymes in the folate pathway, essential for the synthesis of purines and thymidylate. nih.govnih.govnih.gov

While various antifolate compounds, such as methotrexate, are well-known inhibitors of DHFR, specific research detailing the inhibitory activity of 2-chloro-8-phenyl-9H-purine derivatives against DHFR, TS, or AICARFT is not extensively documented in the available literature. The primary focus for purine analogs in this area has been on their role as substrates or inhibitors in purine-specific salvage and interconversion pathways, rather than the folate-dependent enzymes.

Inhibition of Phosphatidylinositol 3-Kinase Delta (PI3Kδ) Activity

Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular functions like cell growth, proliferation, and survival. The delta isoform, PI3Kδ, is primarily expressed in hematopoietic cells and has emerged as a key target for blood cancers and autoimmune diseases. researchgate.net

The purine scaffold has been successfully utilized to develop selective PI3Kδ inhibitors. One of the most well-known PI3Kδ inhibitors based on this structure is IC87114 (2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one). Although not a 2-chloro-8-phenyl derivative, its purine core is essential for its activity, demonstrating the utility of this chemical class in targeting PI3Kδ. researchgate.net The development of fluorinated analogues and other derivatives continues to be an active area of research to improve potency and selectivity. nih.gov

Receptor Modulation and Binding Mechanisms

Beyond intracellular enzymes, purine derivatives can also act as ligands for cell surface receptors, particularly those that naturally bind adenosine.

Adenosine Receptor Interactions

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. They are involved in a wide range of physiological processes, and their modulation has therapeutic potential. The structural similarity of 9H-purine derivatives to adenosine makes them ideal candidates for adenosine receptor ligands.

Research has demonstrated that substitutions at the C2 and C8 positions of the purine ring are critical for determining both the affinity and selectivity of these compounds for different adenosine receptor subtypes. A study on 9-ethyladenine derivatives showed that an 8-phenyl substitution created a high-affinity antagonist for the A₁ receptor. nih.gov Furthermore, a 2-chloro substitution on the purine ring has been generally found to improve the binding affinity at A₃ adenosine receptors. nih.gov This highlights the distinct roles of substituents at different positions in fine-tuning receptor interactions.

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Activity | Reference |

|---|---|---|---|---|

| 9-ethyl-8-phenyl-9H-adenine | Human A₁ | 15 nM | Antagonist | nih.gov |

| Cl-IB-MECA (A 2-chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyl-uronamide) | Rat A₃ | 0.33 nM | Agonist | nih.gov |

Cannabinoid Type 1 (CB1) Receptor Antagonism

Derivatives of the 9H-purine, specifically those with diphenyl substitutions, have been identified as potent and selective antagonists of the Cannabinoid Type 1 (CB1) receptor. mdpi.comelifesciences.org The CB1 receptor, a G protein-coupled receptor, is highly expressed in the central nervous system and is involved in various physiological processes. researchgate.net Antagonism of this receptor is a therapeutic strategy for several disorders, but centrally acting antagonists have been associated with adverse side effects, prompting the development of peripherally selective agents. mdpi.comnih.govnih.gov

Research has led to the development of compounds like CP-945,598, which features a 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]piperidine core. This compound demonstrates subnanomolar potency at human CB1 receptors, with a binding affinity (Ki) of 0.7 nM and a functional antagonist activity (Ki) of 0.12 nM. semanticscholar.org Another derivative, N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide, is also a potent CB1 receptor antagonist with a Ki of 19.47 nM and shows over 50-fold selectivity for CB1 over the CB2 receptor. nih.govnih.gov

These diphenyl purine derivatives are designed to have limited penetration into the central nervous system, thereby reducing the risk of CNS-related side effects while maintaining efficacy at peripheral CB1 receptors. mdpi.comnih.gov The structure-activity relationship (SAR) studies of these compounds focus on modifying substituents on the purine core and the phenyl rings to optimize potency, selectivity, and pharmacokinetic properties for peripheral restriction. semanticscholar.orgnih.gov

| Compound | Binding Affinity (Ki) | Functional Antagonism (Ki/Ke) | Selectivity (CB1 vs CB2) |

|---|---|---|---|

| CP-945,598 | 0.7 nM (human) semanticscholar.org | 0.12 nM (human) semanticscholar.org | Data not specified |

| N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide | 19.47 nM nih.gov | 4.9 nM (Ke) nih.gov | >50-fold nih.gov |

| 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-phenylpiperidine-4-carboxamide | Data not specified | 9 nM (Ke) nih.gov | ~3077-fold nih.gov |

Bromodomain Binding Profiles (e.g., BRD9 Bromodomain)

The 9H-purine scaffold has been identified as a template for developing ligands that target bromodomains, which are epigenetic "reader" modules that recognize acetylated lysine residues on histone proteins. nih.govnih.gov Specifically, 2-amine-9H-purine derivatives have been developed into potent, nanomolar ligands for the bromodomain of human Bromodomain-containing protein 9 (BRD9). nih.govnih.govnih.gov BRD9 is a component of chromatin remodeling complexes and has been implicated in the progression of certain cancers. patsnap.commdpi.com

Through iterative structure-based design, weak purine fragments were optimized into highly potent and selective inhibitors. nih.govnih.gov For example, the lead compound identified in one study, compound 11 , demonstrated nanomolar affinity for the BRD9 bromodomain with micromolar affinity for the BRD4 bromodomain, indicating a degree of selectivity. nih.govnih.govnih.gov The binding of these purine derivatives displaces the BRD9 bromodomain from chromatin, which can modulate gene expression. nih.govnih.gov

| Compound Class/Example | Target | Binding Affinity (KD) | Selectivity Profile |

|---|---|---|---|

| 2-amine-9H-purine derivatives (e.g., compound 11) | BRD9 Bromodomain | Nanomolar range nih.govnih.gov | Residual micromolar affinity for BRD4 nih.govnih.govnih.gov |

| 6-phenyl substituted 9H-purine (compound 27) | BRD9 Bromodomain | 641 ± 33 nM | Also binds CREBBP |

| 2,3-dihydrobenzofuran derivative (compound 31) | BRD9 Bromodomain | 278 ± 15 nM | Weak affinity for BRD4 (1.37 ± 0.03 µM) |

A key mechanism of action for 9H-purine derivatives binding to the BRD9 bromodomain is through an "induced-fit" model. nih.govnih.gov The binding of these ligands causes a significant and unprecedented rearrangement of the amino acid residues that form the acetyllysine recognition site within the BRD9 protein. nih.govnih.govnih.gov This demonstrates the plasticity of the protein's binding pocket.

The 2-amine-9H-purine ring system of the ligand fits into the acetylated lysine (Kac) cavity, packing between key residues such as Valine 87 and Isoleucine 146. nih.gov This interaction induces a considerable change in the three-dimensional shape of the receptor's binding cavity, a hallmark of the induced-fit mechanism. nih.gov This dynamic interaction is crucial for the high-affinity binding and selectivity of these compounds for BRD9 over other bromodomains, such as BRD4. nih.govnih.gov

Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) binding site to modulate the protein's activity, is a known mechanism for regulating bromodomain function. nih.govnih.govmdpi.com Studies have investigated the binding mechanisms of both orthosteric and allosteric inhibitors to BRD9 and have shown that the cooperation of both types of inhibitors can affect the binding ability and modify the active sites. nih.govnih.gov However, current research on the allosteric modulation of BRD9 has focused on other chemical scaffolds, such as the allosteric inhibitor POJ. nih.govnih.gov There is no specific evidence in the available literature to suggest that 9H-purine, 2-chloro-8-phenyl- or its derivatives function as allosteric modulators of the BRD9 bromodomain. Their primary described mechanism is competitive binding at the acetyllysine recognition site. nih.govnih.gov

Cellular Pathway Perturbation and Phenotypic Responses

The molecular interactions of 9H-purine derivatives translate into significant cellular effects, particularly impacting cell cycle control and programmed cell death pathways. These activities are foundational to their potential as anticancer agents.

Cell Cycle Progression Interference (e.g., S-Phase Arrest)

Certain 2,6,9-trisubstituted purine derivatives have been shown to interfere with cell cycle progression, a critical process in cancer cell proliferation. nih.govnih.gov One specific derivative, compound 7h , was demonstrated to cause cell cycle arrest at the S-phase in human leukemia (HL-60) cells. semanticscholar.orgnih.govnih.govresearchgate.net The S-phase is the period of DNA synthesis, and arresting the cell cycle at this checkpoint can prevent cancer cells from replicating their genome and dividing. This effect contributes to the cytotoxic activity of these compounds against various cancer cell lines. nih.govnih.gov While some purine analogs induce arrest at the G2/M phase, the S-phase arrest appears to be a key mechanism for certain derivatives within this class. nih.gov

Apoptosis Induction Pathways (e.g., Lysosome-Nonmitochondrial Pathways)

In addition to halting cell proliferation, 9H-purine derivatives can actively induce programmed cell death, or apoptosis. nih.govnih.gov Compound 7h , which causes S-phase arrest, was also shown to induce apoptosis in HL-60 cells. semanticscholar.orgnih.govnih.govresearchgate.net The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to the elimination of malignant cells. nih.gov

Apoptosis can be initiated through several routes, including the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. researchgate.net Another pathway involves lysosomal membrane permeabilization (LMP), which leads to the release of lysosomal proteases, such as cathepsins, into the cytosol. nih.govstkate.edu These proteases can then activate downstream apoptotic effectors, sometimes by cleaving the Bcl-2 family protein Bid, which then triggers the mitochondrial pathway. researchgate.net While the induction of apoptosis by purine derivatives is well-documented, the specific involvement of a lysosome-nonmitochondrial pathway for the 9H-purine, 2-chloro-8-phenyl- class has not been explicitly detailed in the reviewed literature. Therefore, while these compounds are known apoptosis inducers, further research is required to definitively link their mechanism to lysosomal pathways independent of mitochondria.

Antimetabolite Functionality

Purine analogs, a class of compounds structurally similar to endogenous purine bases, function as antimetabolites by interfering with the synthesis of nucleic acids, which are essential for cell division and survival. pharmacologyeducation.orgnih.gov These compounds can disrupt the normal metabolic pathways within a cell, leading to a cessation of growth and proliferation, and in some cases, cell death. The primary mechanism of action for many purine antimetabolites involves their conversion into nucleotide analogs within the cell. These analogs can then inhibit critical enzymes involved in the de novo synthesis of purine nucleotides or be incorporated into DNA and RNA, leading to dysfunctional nucleic acids. nih.gov

The de novo purine synthesis pathway is a multi-step process that produces inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). wikipedia.orgyoutube.com Purine analogs can inhibit enzymes at various points in this pathway. For instance, some analogs, once converted to their nucleotide form, can inhibit the enzyme amidophosphoribosyltransferase, which catalyzes the first committed step of purine synthesis. wikipedia.org Others may target enzymes further down the pathway, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of GMP. youtube.comnih.gov By blocking these enzymes, the purine analogs effectively starve the cell of the necessary building blocks for DNA and RNA synthesis.

Furthermore, if the cell's machinery incorporates these fraudulent nucleotides into a growing DNA or RNA strand, the consequences can be severe. The presence of an altered base can disrupt the normal structure and function of the nucleic acid, leading to errors in replication and transcription, and ultimately triggering apoptotic pathways. researchgate.net The cytotoxic effects of various 2,6,8,9-tetrasubstituted purine derivatives have been evaluated against several human cancer cell lines, demonstrating the potential of this class of compounds as anticancer agents. nih.gov

While the specific antimetabolite mechanism of 9H-purine, 2-chloro-8-phenyl- has not been extensively detailed in the available literature, it is plausible that its derivatives operate through similar mechanisms as other purine analogs. The presence of the chloro and phenyl substitutions on the purine ring likely influences its interaction with cellular enzymes and its ability to be processed into a fraudulent nucleotide. The cytotoxic activity of derivatives containing a phenyl group at the C-8 position of the purine scaffold suggests that this structural feature may be important for their biological activity. nih.gov Further research is necessary to fully elucidate the precise molecular targets and metabolic fate of 2-chloro-8-phenyl-9H-purine derivatives.

Antiviral Mechanisms (e.g., Inhibition of Vaccinia Virus Multiplication, Rhinovirus Activity)

In addition to their potential as antimetabolites in cancer therapy, purine derivatives have been investigated for their antiviral properties. The mechanisms underlying their antiviral activity often parallel their antimetabolite functions, involving the disruption of viral nucleic acid synthesis.

Inhibition of Vaccinia Virus Multiplication

Vaccinia virus, a member of the orthopoxvirus genus, is a large, double-stranded DNA virus that replicates in the cytoplasm of infected cells. mdpi.com Due to its cytoplasmic replication, the virus must encode its own machinery for DNA replication and transcription. This reliance on viral-specific enzymes presents an opportunity for targeted antiviral therapy. Purine analogs can act as inhibitors of viral DNA polymerase, a key enzyme in the replication of the vaccinia virus genome. nih.gov

Rhinovirus Activity

Rhinoviruses are small, single-stranded RNA viruses and are the most common cause of the common cold. A series of 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines have been synthesized and evaluated for their activity against rhinovirus type 1B in cell culture. While 9-benzylpurines without the 2-chloro substituent showed weak activity, the introduction of the chlorine atom significantly enhanced their antiviral potency.

One of the most active compounds in this series, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, demonstrated a 50% inhibitory concentration (IC50) of 0.08 microM against rhinovirus serotype 1B. However, the sensitivity to this compound varied among different rhinovirus serotypes.

| Compound | Rhinovirus Serotype | IC50 (µM) |

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | 1B | 0.08 |

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Various other serotypes | 0.08 - 14 |

The data indicates that these 9-benzyl-2-chloro-9H-purines represent a novel class of agents with in vitro activity against rhinoviruses. The precise mechanism of action was not detailed in the study, but it is likely that these compounds interfere with a viral or host cell process essential for viral replication.

Computational and Theoretical Research Approaches for 9h Purine,2 Chloro 8 Phenyl

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like 9H-purine, 2-chloro-8-phenyl-, and a biological macromolecule, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. This method is crucial for understanding how a molecule might exert a biological effect. For instance, studies on similar 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives have utilized molecular docking to investigate their binding modes within the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov In such a study, one derivative, molecule 22, demonstrated a high binding energy of -10.4 kcal/mol, forming key hydrogen bonds with MET793 and THR854 residues, alongside hydrophobic interactions with several other amino acids within the active site. nih.gov This approach helps to rationalize the molecule's inhibitory activity and provides a structural basis for its mechanism of action.

Molecular Dynamics (MD) Simulations offer a more dynamic picture of the ligand-protein complex. nih.govmdpi.com Unlike the static snapshot provided by docking, MD simulations track the movements and conformational changes of the ligand and protein over time, providing insights into the stability of the binding pose and the thermodynamics of the interaction. nih.govnih.gov For purine-like inhibitors, MD simulations can reveal the flexibility of the ligand in the binding pocket, the role of water molecules in mediating interactions, and the free energy of binding. nih.gov These simulations are computationally intensive but provide a deeper understanding of the binding event, which is critical for the rational design of more potent and selective molecules. mdpi.comnih.gov

Below is a representative table illustrating the type of data generated from molecular docking studies on similar purine (B94841) derivatives targeting protein kinases.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 8-phenylthio-purine analog | EGFR-TK | -10.4 | MET793, THR854, LEU718, LYS745 |

| 9-heterocyclyl-purine analog | EGFR | Not Specified | Not Specified |

| N9-substituted purine analog | Hsp90 | Not Specified | Asp93, Phe138, Leu107 |

This table is illustrative and based on findings for structurally related compounds. nih.govnih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics. nih.govnih.gov Methods like Density Functional Theory (DFT) are frequently used for purine derivatives to gain these insights. nih.govnih.gov

Electronic Structure: Calculations can determine the distribution of electrons within the 9H-purine, 2-chloro-8-phenyl- molecule, identifying electron-rich and electron-deficient regions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Spectroscopic Properties: These calculations can also predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov

The table below summarizes key electronic properties that can be determined for purine tautomers using DFT calculations.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Atomic Charges | Distribution of electron charge on each atom. | Affects electrostatic interactions and bond polarities. |

Data derived from computational studies on related purine analogs. nih.govresearchgate.net

Conformational Analysis and Tautomerism Studies of the Purine Scaffold

The biological activity of a molecule is intimately linked to its three-dimensional shape (conformation) and its potential to exist in different isomeric forms (tautomers).

Conformational Analysis: For 9H-purine, 2-chloro-8-phenyl-, a key aspect of its conformation is the rotational freedom of the bond connecting the phenyl group at the C8 position to the purine core. Computational methods can be used to calculate the energy associated with different rotational angles (dihedral angles), identifying the most stable, low-energy conformations. nih.gov This information is vital because the spatial arrangement of the phenyl group can significantly impact how the molecule fits into a protein's binding site. nih.gov

Tautomerism: The purine ring itself can exist in different tautomeric forms, most commonly involving the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring (N7 and N9). chemrxiv.org The N9-H tautomer is specified in the compound's name, but it is crucial to computationally assess its stability relative to the N7-H tautomer. Quantum chemical calculations can determine the relative Gibbs free energies of these tautomers in different environments, such as in the gas phase or in a solvent. researchgate.net Studies on purine, adenine, and 2-chloroadenine (B193299) have shown that the N9-H tautomer is significantly more stable. researchgate.net For example, the relative energy difference favoring the N9-H tautomer of 2-chloroadenine was calculated to be 33.9 kJ/mol, indicating its high dominance. researchgate.net Establishing the predominant tautomer is essential for accurate molecular docking and design studies, as different tautomers present different hydrogen bonding patterns. chemrxiv.org

| Tautomer | Relative Energy (kJ/mol) | Environment | Conclusion |

| Purine (N7-H) | 15.1 | Gas Phase (Calculated) | N9-H form is more stable |

| Adenine (N7-H) | 32.4 | Gas Phase (Calculated) | N9-H form is more stable |

| 2-Chloroadenine (N7-H) | 33.9 | Gas Phase (Calculated) | N9-H form is highly dominant |

This table presents calculated relative energies of N7-H tautomers compared to their more stable N9-H counterparts for related purine compounds. researchgate.net

Ligand-Based and Structure-Based Design Principles

The ultimate goal of many computational studies is to guide the design of new molecules with improved properties. This is typically achieved through two main strategies: ligand-based and structure-based design.

Structure-Based Design: This approach relies on the known three-dimensional structure of the target protein. acs.orgmdpi.com Using the protein's binding site as a template, new derivatives of 9H-purine, 2-chloro-8-phenyl- can be designed to optimize interactions. For example, if docking studies reveal an empty hydrophobic pocket near the 8-phenyl group, medicinal chemists can design analogs with substituents on the phenyl ring to fill that pocket, potentially increasing binding affinity. nih.govresearchgate.net This strategy has been successfully applied to design purine-based inhibitors for targets like Hsp90, where the purine ring binds to a key pocket and substituents are optimized for interactions with adjacent hydrophobic regions. nih.govmdpi.comresearchgate.net

Ligand-Based Design: When the structure of the target protein is unknown, design efforts can be guided by a set of molecules known to be active. acs.org Two common ligand-based methods are:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. nih.govdovepress.com A pharmacophore model can be generated from a series of active purine derivatives and then used to screen virtual libraries for new compounds that match the model, or to guide the modification of an existing scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.netnih.gov For purine derivatives, 2D or 3D-QSAR models can be built to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis. nih.govlut.firesearchgate.net For example, 3D-QSAR studies on 9H-purine derivatives targeting EGFR have helped to identify the structural characteristics responsible for inhibition. lut.firesearchgate.net

These computational design principles provide a rational and efficient framework for optimizing lead compounds like 9H-purine, 2-chloro-8-phenyl- into potentially valuable therapeutic agents. mdpi.comnih.govnih.gov

Advanced Methodologies and Analytical Techniques in 9h Purine,2 Chloro 8 Phenyl Research

Chromatographic Purification and Analytical Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and analytical assessment of 9H-purine derivatives. In the synthesis of these compounds, HPLC is frequently used to separate the desired product from unreacted starting materials and byproducts. acs.org For instance, reverse-phase HPLC (RP-HPLC) has been successfully employed to purify various 6-substituted-2-chloro-9H-purines. acs.org

Analytically, HPLC is used to determine the purity of a sample. By comparing the retention time of the sample to that of a known standard, the identity of the compound can be confirmed. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. The purity is often assessed by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

X-ray Crystallography for Precise Molecular and Complex Structure Elucidation

The table below presents crystallographic data for a related 2-chloro-purine derivative, illustrating the type of information obtained from X-ray crystallography.

| Parameter | Value for 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1385 (2) |

| b (Å) | 9.6245 (2) |

| c (Å) | 14.8388 (3) |

| β (°) | 92.997 (2) |

| Volume (ų) | 1160.72 (4) |

In Vitro Biochemical and Cellular Assay Development for Target Validation and Functional Assessment

To evaluate the biological activity of 9H-purine, 2-chloro-8-phenyl- and its analogs, a variety of in vitro biochemical and cellular assays are developed. These assays are designed to measure the interaction of the compound with its molecular target and its effect on cellular processes.

Biochemical assays directly measure the interaction of a compound with a purified protein, such as an enzyme or receptor. For example, competitive binding assays are used to determine the affinity of a compound for its target protein. nih.gov These assays often utilize a fluorescently labeled probe that binds to the target. The ability of the test compound to displace the probe is measured, providing a quantitative measure of its binding affinity.

Cellular assays are used to assess the effect of a compound on living cells. These assays can measure a wide range of cellular responses, including cell proliferation, apoptosis (programmed cell death), and the modulation of specific signaling pathways. nih.gov For instance, the SRB (sulforhodamine B) assay is a common method used to measure the cytotoxicity of a compound against cancer cell lines. nih.gov

Biophysical Techniques for Binding Affinity Measurements (e.g., Thermal Shift Assays)

Biophysical techniques provide quantitative data on the binding affinity and thermodynamics of the interaction between a compound and its target protein.

Thermal Shift Assays (TSA) , also known as differential scanning fluorimetry, are used to measure the change in the thermal stability of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm can be used to determine the binding affinity of the ligand.

While specific TSA data for 9H-purine, 2-chloro-8-phenyl- is not available in the search results, the principles of this technique are widely applied in drug discovery for purine-based compounds.

High-Throughput Screening and Fragment-Based Drug Discovery Methodologies

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.govnih.govutsouthwestern.edu HTS assays are typically miniaturized and performed in multi-well plates, enabling the screening of libraries containing tens of thousands to millions of compounds. utsouthwestern.edu The 9H-purine scaffold is a common feature in many compound libraries used for HTS campaigns due to its prevalence in biologically active molecules.

Fragment-Based Drug Discovery (FBDD) is an alternative approach to HTS. In FBDD, small, low-molecular-weight compounds (fragments) are screened for weak binding to the target protein. The structural information from these fragment hits is then used to design larger, more potent lead compounds. The 9H-purine, 2-chloro-8-phenyl- core could potentially be identified as a fragment that binds to a specific target, which would then be elaborated upon to improve its affinity and selectivity.

Q & A

Q. Interdisciplinary Approach

- DFT calculations : Predicting regioselectivity in electrophilic substitution reactions by analyzing charge distribution on the purine ring.

- Docking studies : Screening substituent effects on binding affinity to target proteins (e.g., cannabinoid receptors for analogs in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.